N,N-Bis(2-ethylhexyl)hexanamide
Description
Properties
CAS No. |
106119-94-2 |
|---|---|
Molecular Formula |
C22H45NO |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)hexanamide |
InChI |
InChI=1S/C22H45NO/c1-6-11-14-17-22(24)23(18-20(9-4)15-12-7-2)19-21(10-5)16-13-8-3/h20-21H,6-19H2,1-5H3 |
InChI Key |
GTLIOLYMILYIPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Reactants and Stoichiometry
The direct amidation of hexanoyl chloride with 2-ethylhexylamine is the most straightforward route. A molar ratio of 1:2 (acid chloride:amine) ensures complete substitution at the nitrogen atom. Excess amine acts as both a reactant and a base to neutralize HCl generated during the reaction.
Reaction Conditions
Heating under an inert atmosphere (e.g., nitrogen or argon) at 80–120°C for 6–12 hours prevents oxidation and degradation. Polar aprotic solvents like toluene or dichloromethane enhance reagent solubility. Post-reaction, the mixture is washed with dilute HCl to remove unreacted amine, followed by water to eliminate residual acid.
Table 1: Optimization of Direct Amidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes rate |
| Reaction Time | 8–10 hours | >90% conversion |
| Solvent | Toluene | Improves mixing |
| Molar Ratio (Cl:NH₂) | 1:2.2 | Reduces HCl |
Purification Techniques
Crude product is purified via vacuum distillation (150–180°C at 0.1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate). Gas chromatography (GC) and mass spectrometry (MS) confirm purity >98%.
Catalytic Synthesis Approaches
Lewis Acid Catalysts
AlCl₃-based catalysts, as described in patent CN105440072A, accelerate amide formation by polarizing the acid chloride’s carbonyl group. A composite catalyst system—AlCl₃, 1-ethyl-3-methylimidazolium triflate, and NH₄VO₃—reduces reaction time to 3–5 hours at 40–70°C. The catalyst load (0.1–5 wt%) and NaOH neutralization step are critical for minimizing side reactions.
Table 2: Catalytic Performance Comparison
| Catalyst System | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|
| AlCl₃ + Ionic Liquid + NH₄VO₃ | 92 | 60 | 4 |
| AlCl₃ Alone | 78 | 70 | 6 |
| Heterogeneous Pt/Nb₂O₅ | 85 | 250 | 7.5 |
Heterogeneous Catalysts
Pt/Nb₂O₅ catalysts, reported in RSC studies, enable transfer dehydrogenation at 250°C under NH₃ atmosphere. While energy-intensive, this method avoids solvent use and achieves 85% yield, suitable for continuous production.
Alternative Synthetic Pathways
Schotten-Baumann Reaction
This aqueous-phase method reacts hexanoyl chloride with 2-ethylhexylamine in the presence of NaOH. Rapid mixing at 0–5°C minimizes hydrolysis, yielding 75–80% product. However, emulsion formation complicates extraction.
Coupling Agent-Mediated Synthesis
Carbodiimides (e.g., DCC) activate the carboxylic acid derivative, facilitating amide bond formation at room temperature. While effective for lab-scale synthesis, high reagent costs and byproduct (DCU) removal limit industrial adoption.
Analytical Characterization
- GC-MS : Identifies fragmentation patterns (e.g., m/z 255 for [M+H]⁺).
- FTIR : Confirms amide C=O stretch at 1640–1680 cm⁻¹ and N–H bend at 1550 cm⁻¹.
- XRD : Analyzes crystallinity of heterogeneous catalysts post-reaction.
Comparative Analysis of Methods
Direct amidation offers simplicity but requires high energy input. Catalytic routes using AlCl₃ composites balance speed and yield, whereas Pt/Nb₂O₅ systems suit solvent-free environments. The Schotten-Baumann method is cost-effective but less efficient.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes:
- Catalyst Recycling : AlCl₃ systems require neutralization, increasing waste.
- Continuous Reactors : Enhance heat transfer and reduce batch variability.
- Solvent Recovery : Toluene distillation loops cut material costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-ethylhexyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Bis(2-ethylhexyl)hexanoic acid, while reduction may regenerate the original amines.
Scientific Research Applications
N,N-Bis(2-ethylhexyl)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of N,N-Bis(2-ethylhexyl)hexanamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Dialkylamide Extractants with Varying Substituents
BEHHA belongs to the dialkylamide family, which includes compounds with modified alkyl chains or functional groups. Below is a comparative analysis:
Key Observations :
Chlorinated Analog: N,N-Bis(2-ethylhexyl)-6-chlorohexanamide
- Reactivity : Chlorine may participate in nucleophilic substitution reactions, unlike BEHHA, which lacks reactive sites.
Hydroxyethyl-Substituted Amides
Compounds like N,N′-Bis(2-hydroxyethyl)hexanediamide (CAS: 1964-73-4, C₁₀H₂₀N₂O₄, MW: 232.28 g/mol) feature hydrophilic hydroxyethyl groups .
- Hydrophilicity: Water solubility is significantly higher than BEHHA’s, limiting utility in nonpolar extraction but expanding biological applications (e.g., drug delivery).
- Hydrogen Bonding : Hydroxyethyl groups enable hydrogen bonding, contrasting with BEHHA’s purely hydrophobic interactions.
Comparison with Tributyl Phosphate (TBP)
TBP (CAS: 126-73-8), a traditional extractant, differs structurally but shares industrial applications with BEHHA:
| Property | BEHHA | TBP |
|---|---|---|
| Hydration | Forms dimeric hydrates | Monomeric hydration |
| Aggregation | Concentration-dependent | Minimal aggregation |
| Metal Selectivity | Higher for trivalent actinides | Prefers tetravalent ions |
| Environmental Impact | Lower volatility | Higher volatility and toxicity |
BEHHA’s dimeric hydration behavior provides unique advantages in stabilizing metal complexes, though TBP remains cheaper and more widely studied .
Q & A
Q. Can BEHHA’s aggregation behavior be exploited for drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
